molecular formula C21H15N3O B273914 N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide

Cat. No. B273914
M. Wt: 325.4 g/mol
InChI Key: LOVBAVDGSNDMLO-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide, also known as APC, is a chemical compound used in scientific research. It is a fluorescent probe that is commonly used to study the structure and function of proteins and DNA. APC has a unique structure that allows it to bind to specific molecules and emit light when excited by certain wavelengths of light. In

Scientific Research Applications

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide is a versatile fluorescent probe that is used in a wide range of scientific research applications. It is commonly used to study the structure and function of proteins and DNA. N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide can be used to label specific molecules and track their movement within cells. It can also be used to study protein-protein interactions and to identify potential drug targets. Additionally, N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide can be used to monitor changes in cellular metabolism and to study the effects of environmental toxins on cells.

Mechanism of Action

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide binds to specific molecules through a process called intercalation. Intercalation occurs when a molecule inserts itself between the base pairs of DNA or RNA. This causes a change in the conformation of the nucleic acid, which can be detected by the fluorescence emitted by N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide. The exact mechanism of action of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide is still being studied, but it is believed to involve the formation of a complex between N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide and the target molecule.
Biochemical and Physiological Effects:
N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide has been shown to have a minimal effect on the biochemical and physiological processes of cells. It is non-toxic and does not interfere with normal cellular function. However, high concentrations of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide can cause cell death and should be used with caution.

Advantages and Limitations for Lab Experiments

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide has several advantages for lab experiments. It is a relatively simple and inexpensive fluorescent probe that can be used in a wide range of applications. It is also highly sensitive and can detect changes in cellular metabolism and protein-protein interactions. However, there are also limitations to the use of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide. It is not suitable for use in live animals and can only be used in vitro. Additionally, the fluorescence emitted by N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide can be affected by pH and temperature, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide in scientific research. One area of research is the development of new fluorescent probes that can be used in conjunction with N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide to study multiple molecules simultaneously. Another area of research is the development of new techniques for detecting the fluorescence emitted by N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide. This could lead to the development of more sensitive and accurate methods for studying cellular processes. Additionally, there is ongoing research into the use of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide is a useful fluorescent probe that is commonly used in scientific research. Its unique structure allows it to bind to specific molecules and emit light when excited by certain wavelengths of light. N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide has a wide range of applications in the study of cellular processes and is a valuable tool for researchers. While there are limitations to its use, ongoing research is exploring new directions for the use of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide in scientific research.

Synthesis Methods

The synthesis of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide involves several steps. First, anthracene-9-carboxaldehyde is reacted with pyridine-2-carboxylic acid to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide. The synthesis of N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide is a relatively simple process that can be carried out in a laboratory setting.

properties

Product Name

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide

Molecular Formula

C21H15N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C21H15N3O/c25-21(20-11-5-6-12-22-20)24-23-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,24,25)/b23-14-

InChI Key

LOVBAVDGSNDMLO-UCQKPKSFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)C4=CC=CC=N4

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=N4

Origin of Product

United States

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